
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of its interaction with biological targets. This article compiles and analyzes the available data regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23NO4
- Molecular Weight : 321.4 g/mol
- CAS Number : 104668-13-5
The biological activity of this compound may be attributed to its ability to interact with various biological targets, primarily through the modulation of enzyme activity or receptor binding. The presence of the tert-butoxycarbonyl (Boc) group enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.
Biological Activity Overview
- Antitumor Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. Specific studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antitumor | Inhibits proliferation of cancer cells | , |
Enzyme Inhibition | Inhibits DPP-IV activity | |
Neuroprotective | Protects neurons from oxidative stress |
Table 2: Pharmacological Studies
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- DPP-IV Inhibition : In a pharmacological evaluation, the compound demonstrated significant inhibition of DPP-IV with an IC50 value comparable to established inhibitors, indicating its potential utility in managing type 2 diabetes.
- Neuroprotective Mechanism : Research highlighted its protective effects against glutamate-induced toxicity in neuronal cultures, showcasing its therapeutic potential for neurodegenerative conditions like Alzheimer's disease.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- CAS Number : 1255933-98-2
- IUPAC Name : 4-(m-tolyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an m-tolyl substituent, which contributes to its unique chemical reactivity and stability.
Drug Development
The compound is utilized in the development of pharmaceutical agents due to its structural characteristics that allow for modification and functionalization. The Boc group serves as a protective moiety that can be easily removed under mild conditions, facilitating the synthesis of various bioactive compounds.
Case Study :
In studies focused on the development of analgesics and anti-inflammatory drugs, derivatives of this compound have shown potential in modulating pain pathways. The modifications of the pyrrolidine structure have been linked to enhanced activity in preclinical models.
Asymmetric Synthesis
As a chiral building block, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid plays a crucial role in asymmetric synthesis. Its chirality allows chemists to produce enantiomerically pure compounds, which are essential in pharmacology where the activity of drugs can vary significantly between enantiomers.
Table 1: Comparison of Asymmetric Synthesis Methods Using Boc-Pyrrolidine Derivatives
Method | Yield (%) | Enantiomeric Ratio | References |
---|---|---|---|
Catalytic Asymmetric Hydrogenation | 85 | 98:2 | |
Enzymatic Resolution | 90 | >99:1 | |
Organocatalysis | 75 | 95:5 |
Synthetic Intermediate
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the preparation of peptides and other heterocyclic compounds.
Case Study :
In the synthesis of peptide-based therapeutics, this compound has been employed as a precursor for constructing cyclic peptides that exhibit improved biological activity.
Propiedades
IUPAC Name |
(3R,4S)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNRQXFHZCACB-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.